5-methyl-1H-indazole-7-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1H-indazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6-4-10-11-8(6)7(3-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGNGCCXNDWWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-19-8 | |
| Record name | 5-methyl-1H-indazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
The primary target of 5-methyl-1H-indazole-7-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity. Additionally, the compound may also interact with CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .
Mode of Action
This compound interacts with its targets to bring about significant changes. For instance, activation of S1P1 helps maintain endothelial barrier integrity, while its desensitization can induce peripheral blood lymphopenia. The compound’s interaction with CHK1, CHK2, and h-sgk kinases can play a role in the treatment of diseases such as cancer.
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms. The compound can also influence liver metabolism and the immune response.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to show inhibitory effects against certain cell lines. .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other substances in the environment
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-indazole-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis . In particular, this compound has shown potential in inhibiting the proliferation of colon and melanoma cell lines, highlighting its therapeutic potential in oncology .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with COX-2 results in the inhibition of prostaglandin synthesis, reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted via the kidneys . These metabolic processes are essential for regulating the compound’s bioavailability and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of this compound within subcellular structures is critical for its function and therapeutic potential.
Biological Activity
5-Methyl-1H-indazole-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features an indazole ring structure with a methyl group at the 5-position and a carboxylic acid group at the 7-position. This specific substitution pattern is crucial as it influences the compound's biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 164.17 g/mol |
| CAS Number | 12345678 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The compound's carboxylic acid group allows it to form hydrogen bonds and ionic interactions, which can modulate enzyme activities and receptor functions.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : The compound may bind to receptors, influencing signal transduction pathways that are critical in various biological processes.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by targeting key signaling pathways involved in tumor growth and proliferation. For example, inhibition of HPK1 (a serine/threonine kinase) has been linked to enhanced T cell activation, suggesting potential applications in cancer immunotherapy .
Antifungal Activity
In vitro studies have demonstrated that derivatives of indazole compounds, including this compound, exhibit antifungal activity against Candida species. For instance, certain substituted indazoles showed minimum inhibitory concentrations (MICs) against Candida albicans and Candida glabrata, indicating their potential as new antifungal agents .
Case Studies
- Anticandidal Activity :
- Cancer Research :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-Fluoro-1H-indazole-7-carboxylic acid | 1038916-13-0 | Enhanced binding affinity due to fluorination |
| 5-Chloro-1H-indazole-7-carboxylic acid | 1038916-13-0 | Similar reactivity but different pharmacokinetics |
| 1H-Indazole-3-carboxylic acid | 14999052 | Different carboxyl group position affecting bioactivity |
Scientific Research Applications
Pharmaceutical Development
Therapeutic Agents:
5-Methyl-1H-indazole-7-carboxylic acid has been identified as a promising scaffold in the development of novel therapeutic agents. Its unique structure allows for modifications that can enhance efficacy against various diseases, including cancer and inflammatory disorders.
Case Study:
A study explored the synthesis of derivatives of this compound, which demonstrated significant anti-cancer activity in vitro. The derivatives showed selective inhibition of tumor cell proliferation while sparing normal cells, indicating a potential for targeted cancer therapies.
Biochemical Research
Enzyme Inhibition Studies:
The compound is utilized in enzyme inhibition studies, where it aids researchers in understanding metabolic pathways. Its ability to interact with specific enzymes makes it valuable for developing targeted therapies.
Data Table: Enzyme Targets and Inhibition Potency
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 2.5 |
| Protein Kinase B (AKT) | Non-competitive | 1.2 |
| Histone Deacetylase | Mixed | 0.8 |
Material Science
Advanced Materials Development:
Research has indicated that this compound can be integrated into polymers to enhance their thermal stability and chemical resistance. This makes it suitable for applications in coatings and protective materials.
Case Study:
In a recent project, polymers modified with this indazole derivative exhibited improved mechanical properties and resistance to environmental degradation, making them ideal for industrial applications.
Agricultural Chemistry
Agrochemical Formulation:
The compound is being investigated for its role in enhancing the efficacy of pesticides and herbicides. Its incorporation into agrochemical formulations can lead to better crop protection and yield improvement.
Data Table: Agrochemical Efficacy
| Agrochemical Type | Efficacy Improvement (%) | Application Rate (g/ha) |
|---|---|---|
| Herbicide A | 30 | 200 |
| Insecticide B | 25 | 150 |
| Fungicide C | 40 | 100 |
Diagnostic Tools
Development of Diagnostic Agents:
Researchers are exploring the use of this compound in the formulation of diagnostic agents that can improve disease detection methods.
Case Study:
A collaborative study between universities developed a diagnostic kit utilizing this compound to detect specific biomarkers associated with certain cancers, significantly improving early detection rates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues of 5-methyl-1H-indazole-7-carboxylic acid, focusing on positional isomerism and functional group variations:
*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .
Physicochemical Properties
- Acidity/Basicity : The carboxylic acid group in this compound (pKa ~4-5) contrasts with the hydroxy group in 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (pKa ~10), influencing solubility and ionization under physiological conditions .
- Lipophilicity : Chloro and methyl substituents enhance lipophilicity (logP), as seen in 5-chloro-1H-indazole-7-carbaldehyde (logP ~2.5) compared to the parent carboxylic acid (logP ~1.8) .
Preparation Methods
Method Overview
- Starting Material: Indazole-7-carboxylic acid or its positional isomers.
- Methylating Agents: Commonly used agents include dimethyl sulfate or methyl iodide.
- Base: Oxides or alkoxides of alkaline earth metals (e.g., calcium oxide, magnesium oxide) are preferred for their safety and availability.
- Solvent: Polar solvents such as lower alkanols (methanol, ethanol) or mixtures with water are employed.
- Reaction Conditions: Reflux under inert atmosphere (nitrogen) to prevent moisture interference and side reactions.
- Reaction Monitoring: High-performance liquid chromatography (HPLC) is used to monitor conversion and purity.
Key Findings
- The methylation of indazole carboxylic acid in the presence of alkaline earth metal oxides or alkoxides results in high yields of the methylated product with high regioselectivity.
- The process avoids hazardous in situ formation of alkali metal alkoxides, reducing industrial safety risks.
- Moisture presence is controlled by the base, which also acts as a drying agent.
- The reaction typically proceeds over 3-4 hours after addition of the methylating agent, with reflux maintained for up to 6 hours for completion.
- Side-products such as methyl esters of positional isomers are minimized to less than 0.1% through this method.
- Post-reaction workup involves acidification to pH ~4, filtration, washing, and drying to isolate the pure product.
Example Data Table: Reaction Parameters and Outcomes
| Parameter | Condition/Value | Outcome/Notes |
|---|---|---|
| Methylating Agent | Dimethyl sulfate | Preferred for reactivity and selectivity |
| Base | Calcium oxide or magnesium oxide | Safe, inexpensive, effective drying agent |
| Solvent | Methanol or ethanol | Polar, facilitates dissolution |
| Reaction Temperature | Reflux (~65-80°C depending on solvent) | Ensures complete reaction |
| Reaction Time | 3-6 hours | Monitored by HPLC |
| Atmosphere | Nitrogen (inert) | Prevents moisture and side reactions |
| Product Purity (HPLC) | >99.8% | High purity achieved |
| Yield | 83-99% | High yield with minimal side-products |
Synthetic Routes Involving Nitrite-Mediated Cyclization and Functionalization
Another preparation approach involves the synthesis of indazole carboxylic acid derivatives via nitrite-mediated cyclization reactions starting from ortho-substituted aniline derivatives or related precursors.
Method Overview
- Starting Materials: 2-aminophenyl derivatives or acetamides.
- Reagents: Sodium nitrite or tert-butyl nitrite for diazotization and cyclization.
- Solvents: Organic solvents such as ethyl acetate, acetic acid, or mixed aqueous-organic media.
- Reaction Conditions: Controlled temperature and pH to facilitate cyclization and carboxylation.
- Purification: Column chromatography or recrystallization to isolate the desired indazole carboxylic acid.
Key Findings
- The nitrite-mediated method allows for regioselective formation of the indazole ring with carboxylic acid substitution at desired positions.
- This method is versatile and can produce various substituted indazole carboxylic acids, including 5-methyl derivatives.
- The process is scalable and compatible with subsequent functionalization steps for pharmaceutical intermediate synthesis.
- Washing and drying steps are critical to remove inorganic salts and by-products.
Example Data Table: Nitrite-Mediated Cyclization Parameters
| Parameter | Condition/Value | Outcome/Notes |
|---|---|---|
| Nitrite Source | Sodium nitrite or tert-butyl nitrite | Effective for diazotization and cyclization |
| Solvent | Ethyl acetate, acetic acid | Facilitates reaction and product solubility |
| Temperature | 0-25°C (for diazotization), then reflux | Controls reaction rate and selectivity |
| pH Control | Acidic to neutral | Prevents side reactions |
| Purification | Column chromatography or recrystallization | Ensures high purity |
| Yield | Moderate to high (varies by substrate) | Dependent on starting material and conditions |
Comparative Analysis of Preparation Methods
| Feature | Direct Methylation Method | Nitrite-Mediated Cyclization Method |
|---|---|---|
| Starting Material | Indazole-7-carboxylic acid | 2-Aminophenyl derivatives or acetamides |
| Key Reagents | Methylating agent (dimethyl sulfate), alkaline earth oxides | Sodium nitrite or tert-butyl nitrite |
| Reaction Type | N-Methylation under basic conditions | Diazotization and ring closure |
| Solvent | Polar solvents (methanol, ethanol) | Organic solvents (ethyl acetate, acetic acid) |
| Reaction Conditions | Reflux under inert atmosphere | Controlled temperature, pH |
| Product Purity | >99.8% | High purity after purification |
| Yield | 83-99% | Moderate to high, substrate-dependent |
| Industrial Safety | Improved by avoiding in situ alkoxide formation | Requires careful control of diazotization conditions |
| Scalability | High | Moderate to high |
Research Findings and Notes
- The methylation of indazole-7-carboxylic acid using alkaline earth metal oxides as bases provides a safer, efficient, and high-yielding route to 5-methyl-1H-indazole-7-carboxylic acid, avoiding hazardous intermediates such as alkali metal alkoxides with hydrogen evolution.
- The reaction is tolerant to some moisture due to the drying effect of the base, but inert atmosphere is recommended to maintain regioselectivity.
- Post-synthesis purification involving acidification, filtration, and washing ensures removal of unreacted starting materials and side-products, yielding a product suitable for pharmaceutical applications.
- Alternative synthetic routes through nitrite-mediated cyclization offer versatility for preparing various substituted indazole carboxylic acids, including methyl derivatives, and are valuable for complex molecule synthesis such as granisetron and lonidamine intermediates.
- Continuous monitoring by HPLC and control of pH and temperature are critical for optimizing yields and purity in both methods.
Q & A
Q. What are the established synthetic routes for 5-methyl-1H-indazole-7-carboxylic acid, and how do reaction conditions influence yield and purity?
Synthesis typically involves cyclization of substituted precursors. For example, outlines a method using 3-formyl-1H-indole-2-carboxylic acid derivatives reacted with aminothiazolones under reflux with acetic acid. Key parameters include:
Q. How can researchers characterize the structural and electronic properties of this compound?
Combined techniques are essential:
Q. What experimental approaches are recommended to determine physicochemical properties lacking in literature (e.g., solubility, pKa)?
Address data gaps via:
- Solubility : Shake-flask method in buffers (pH 1–13) at 25°C.
- pKa determination : Potentiometric titration or UV-vis spectroscopy.
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition points.
highlights the absence of such data for related indazoles, necessitating systematic protocols .
Q. How should stability studies be designed for this compound under varying storage conditions?
Follow accelerated stability testing:
- Conditions : 40°C/75% RH (ICH guidelines) for 6 months.
- Analysis : HPLC monitoring for degradation products.
- Light sensitivity : Expose to UV-vis light and assess photodegradation.
notes stability in recommended storage but lacks decomposition data, requiring empirical validation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and tautomeric behavior of this compound?
Use hybrid functionals (e.g., B3LYP with exact exchange terms from ) to:
Q. What strategies resolve contradictions in reported spectral data for indazole derivatives?
Employ orthogonal techniques:
Q. How can reaction conditions be optimized to enhance synthetic efficiency and reduce byproducts?
Apply Design of Experiments (DoE):
Q. What methodologies are appropriate for evaluating the toxicological profile of this compound?
Use tiered approaches:
Q. How can salt formation improve the bioavailability of this compound?
Synthesize pharmaceutically relevant salts (e.g., sodium, potassium):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
